Ethyl 6-amino-2-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 6-amino-2-(trifluoromethyl)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C9H9F3N2O2, and it has a molecular weight of 234.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2-(trifluoromethyl)nicotinate typically involves the reaction of 6-amino-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted nicotinates .
Scientific Research Applications
Ethyl 6-amino-2-(trifluoromethyl)nicotinate has significant importance in various research fields and industries. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 6-amino-2-(trifluoromethyl)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating immune responses and cellular signaling .
Comparison with Similar Compounds
Ethyl 6-amino-2-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:
2-amino-6-(trifluoromethyl)nicotinic acid: Shares a similar scaffold but lacks the ethyl ester group.
6-amino-2-(trifluoromethyl)nicotinic acid: Similar structure but without the ethyl group.
Ethyl 2-amino-6-(trifluoromethyl)nicotinate: A positional isomer with different substitution patterns
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 6-amino-2-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(13)14-7(5)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFLWINVKSHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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